molecular formula C18H14ClNO4 B5621130 1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione

1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione

Cat. No. B5621130
M. Wt: 343.8 g/mol
InChI Key: YPQNENXWPUGBPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole dione derivatives, including compounds similar to 1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione, involves multi-step organic reactions. These reactions typically start with the preparation of the pyrrole-2,5-dione core, followed by the sequential introduction of substituents through reactions such as alkylation, arylation, and esterification. The exact synthetic route can vary depending on the desired substituents and their positions on the pyrrole dione ring.

Molecular Structure Analysis

The molecular structure of pyrrole dione derivatives is characterized by the presence of a fused pyrrole and dione ring system, which forms the core of the molecule. The substituents attached to this core significantly influence the compound's molecular geometry, electronic distribution, and overall stability. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the molecular structure and confirm the placement of substituents.

Chemical Reactions and Properties

Pyrrole dione derivatives, including 1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione, participate in a variety of chemical reactions. These reactions can include nucleophilic substitutions, where the chloro group can be replaced by other nucleophiles, and electrophilic aromatic substitutions facilitated by the presence of the methoxy group. The chemical reactivity is influenced by the electron-withdrawing or donating nature of the substituents and the compound's overall electronic structure.

Physical Properties Analysis

The physical properties of 1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione, such as solubility, melting point, and boiling point, are determined by its molecular structure. For instance, the presence of a methoxy group can increase solubility in organic solvents, while the overall molecular weight and shape can affect the melting and boiling points.

Chemical Properties Analysis

The chemical properties of pyrrole dione derivatives are largely defined by the reactivity of the pyrrole dione core and the influence of substituents. These compounds can exhibit a range of chemical behaviors, including acid-base reactions due to the protonatable nitrogen atom in the pyrrole ring and redox reactions facilitated by the ketone groups. The specific chemical properties of 1-benzyl-3-chloro-4-(4-methoxyphenoxy)-1H-pyrrole-2,5-dione would depend on the electronic effects of its substituents.

For more in-depth information on the synthesis, molecular structure, chemical reactions, and properties of pyrrole dione derivatives and related compounds, the following references provide valuable insights:

properties

IUPAC Name

1-benzyl-3-chloro-4-(4-methoxyphenoxy)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-23-13-7-9-14(10-8-13)24-16-15(19)17(21)20(18(16)22)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQNENXWPUGBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-chloro-4-(4-methoxyphenoxy)pyrrole-2,5-dione

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